5,5'-Bis(3,5-dimethylphenyl)-2,2'-bithiophene
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Overview
Description
5,5’-Bis(3,5-dimethylphenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing five-membered aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(3,5-dimethylphenyl)-2,2’-bithiophene typically involves the coupling of 3,5-dimethylphenyl-substituted thiophene units. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for 5,5’-Bis(3,5-dimethylphenyl)-2,2’-bithiophene are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis(3,5-dimethylphenyl)-2,2’-bithiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or alkylated thiophenes.
Scientific Research Applications
5,5’-Bis(3,5-dimethylphenyl)-2,2’-bithiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 5,5’-Bis(3,5-dimethylphenyl)-2,2’-bithiophene exerts its effects is largely dependent on its chemical structure. The thiophene rings can participate in π-π interactions, which are crucial for its electronic properties. These interactions can influence the compound’s ability to conduct electricity and its overall stability in electronic applications.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Bis(3,5-dimethylphenyl)-2,2’-bithiophene
- Bis(3,5-dimethylphenyl)phosphine oxide
- Bis(3,5-dimethylpyrazol-1-yl)methane
Uniqueness
5,5’-Bis(3,5-dimethylphenyl)-2,2’-bithiophene is unique due to its specific substitution pattern on the thiophene rings, which can significantly influence its electronic properties. Compared to other similar compounds, it offers distinct advantages in terms of stability and performance in organic electronic applications.
Properties
Molecular Formula |
C24H22S2 |
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Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-5-[5-(3,5-dimethylphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H22S2/c1-15-9-16(2)12-19(11-15)21-5-7-23(25-21)24-8-6-22(26-24)20-13-17(3)10-18(4)14-20/h5-14H,1-4H3 |
InChI Key |
CFRUGPCAZDAITB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
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